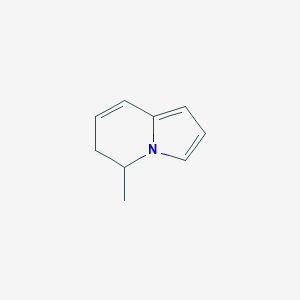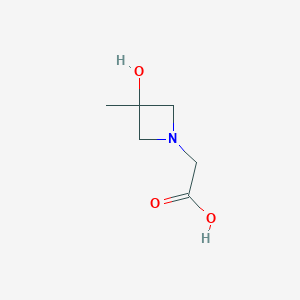
5-Methyl-5,6-dihydroindolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-5,6-dihydroindolizine is a nitrogen-containing heterocyclic compound. It is part of the indolizine family, which is known for its diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of a bicyclic system with a methyl group attached to the fifth position of the indolizine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 5-Methyl-5,6-dihydroindolizine involves the rhodium-catalyzed hydroformylation of N-allylpyrrole. This process leads to the formation of a butanal intermediate, which undergoes intramolecular cyclodehydration to yield the final compound . The reaction conditions typically include the use of rhodium complexes as catalysts, along with carbon monoxide and hydrogen gas.
Industrial Production Methods
Industrial production of this compound can be scaled up using the same hydroformylation and cyclodehydration processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-5,6-dihydroindolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the indolizine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted indolizines, oxo derivatives, and reduced forms of the compound.
Applications De Recherche Scientifique
5-Methyl-5,6-dihydroindolizine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial and anticancer agent.
Industry: It is used in the development of organic fluorescent molecules for material applications.
Mécanisme D'action
The mechanism of action of 5-Methyl-5,6-dihydroindolizine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with nucleic acids and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dihydroindolizine: Lacks the methyl group at the fifth position.
7-Methyl-5-thioxo-3,5-dihydroindolizine-6-carbonitrile: Contains additional functional groups such as thioxo and carbonitrile.
Uniqueness
5-Methyl-5,6-dihydroindolizine is unique due to the presence of the methyl group at the fifth position, which can influence its chemical reactivity and biological activity. This structural modification can lead to differences in its interaction with molecular targets compared to other indolizine derivatives.
Propriétés
Formule moléculaire |
C9H11N |
|---|---|
Poids moléculaire |
133.19 g/mol |
Nom IUPAC |
5-methyl-5,6-dihydroindolizine |
InChI |
InChI=1S/C9H11N/c1-8-4-2-5-9-6-3-7-10(8)9/h2-3,5-8H,4H2,1H3 |
Clé InChI |
LPRUZSGOILUQCT-UHFFFAOYSA-N |
SMILES canonique |
CC1CC=CC2=CC=CN12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3,4-Dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid](/img/structure/B11923113.png)
![7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B11923118.png)
![(1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B11923119.png)





![3-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11923149.png)
